Kushenol W

Overview

Description

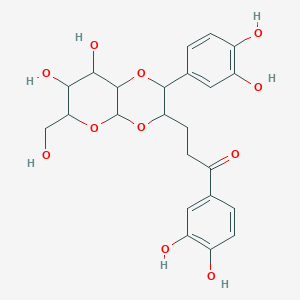

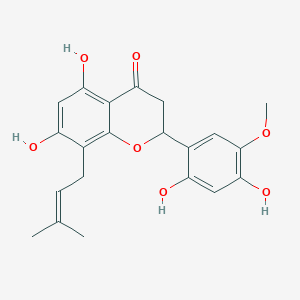

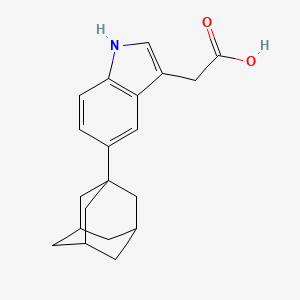

Kushenol W is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has been found to have an antimicrobial effect, with a minimum inhibitory concentration (MIC) of 10 μg/mL for Staphylococcus aureus .

Molecular Structure Analysis

This compound has a molecular weight of 386.40 and its molecular formula is C21H22O7 . The specific structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.40 and its molecular formula is C21H22O7 . Additional physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Anti-inflammatory and Anti-oxidative Stress Activities

- Kushenol C, a related compound, shows promising anti-inflammatory and anti-oxidative stress effects. It has been observed to suppress the production of inflammatory mediators and enhance the body's antioxidant defense system in various cellular models. This suggests potential therapeutic applications in treating inflammatory diseases (Cho et al., 2020).

Antitumor Activities

- Kushen flavonoids, including Kushenol W, exhibit significant antitumor activities. They have been found to inhibit the growth of various tumor cell lines and enhance the antitumor activities of certain drugs like Taxol. This positions Kushen flavonoids as potential novel antitumor agents (Sun et al., 2007).

Hepatoprotective Effects

- Kushenol C from S. flavescens has demonstrated protective effects against liver injury. It reduces oxidative stress in hepatocellular carcinoma cells and attenuates hepatotoxicity in mice models. This suggests its potential as a therapeutic agent against liver injury (B. Cho et al., 2021).

Antipruritic and Anti-inflammatory Effects

- Kushenol F, a compound similar to this compound, has been studied for its efficacy in treating atopic dermatitis through the suppression of thymic stromal lymphopoietin production. This indicates its potential as a therapeutic candidate for treating skin inflammatory conditions (Jo et al., 2022).

Potential as Allosteric Site Binders in Cancer Therapy

- Research on flavonoids like Kushenol E, closely related to this compound, reveals their role as allosteric site binders of enzymes involved in cancer pathways. This highlights their potential in anticancer therapy (Almeida & Santos-Filho, 2022).

GABAA Receptor Modulation

- Studies have identified compounds in S. flavescens, including Kushenol variants, as modulators of GABAA receptors. This discovery contributes to understanding the plant's traditional use in treating various lung diseases and positions these compounds as potential modulators for neurological conditions (Yang et al., 2011).

Antioxidant Properties

- Prenylated flavonoids from S. flavescens, like Kushenol, have been re-evaluated for their antioxidant effects. They exhibit significant antioxidant potential in various assays, indicating their role in anti-inflammatory activity due to their antioxidant properties (Jung et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Kushenol W, a prenylated flavonoid isolated from the root of Sophora flavescens, has been found to exhibit antimicrobial effects . It has been suggested to target Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 10 μg/mL . In addition, it has been suggested to have antiviral properties .

Mode of Action

It is known that this compound interacts with its targets to exert its antimicrobial and potential antiviral effects

Biochemical Pathways

This compound is believed to affect several biochemical pathways. For instance, it has been suggested to inhibit the activation of signal transducer and activator of transcription 1 (STAT1), STAT6, and nuclear factor kappa B (NF-κB) in stimulated macrophage cell lines . It also upregulates the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and Akt in the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway in skin cell lines .

Pharmacokinetics

It is known that the compound is a prenylated flavonoid , which suggests it may have good bioavailability due to the lipophilic nature of prenylated compounds

Result of Action

This compound has been shown to have antimicrobial effects, particularly against Staphylococcus aureus . It also exhibits anti-inflammatory and anti-oxidative stress activities . For instance, it has been shown to suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .

Biochemical Analysis

Biochemical Properties

Kushenol W plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to inhibit the growth of Staphylococcus aureus by interfering with bacterial cell wall synthesis . The compound interacts with enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. Additionally, this compound has been shown to modulate the activity of certain flavonoid biosynthesis enzymes, such as chalcone synthase and chalcone isomerase, which are involved in the production of other flavonoids .

Cellular Effects

This compound exerts multiple effects on various cell types and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound has been reported to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. It modulates the expression of genes related to these pathways, thereby reducing inflammation and protecting cells from oxidative damage . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as those in the flavonoid biosynthesis pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes involved in bacterial cell wall synthesis, inhibiting their activity and preventing the formation of peptidoglycan . In mammalian cells, this compound interacts with transcription factors and other regulatory proteins, leading to changes in gene expression. This results in the modulation of inflammatory and oxidative stress pathways, contributing to its protective effects . Additionally, this compound may act as an antioxidant by scavenging free radicals and reducing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the antimicrobial effects of this compound are most pronounced within the first 24 hours of exposure, with a gradual decline in activity over time . Long-term studies in in vivo models have shown that this compound can maintain its protective effects on cellular function for several weeks, although its efficacy may diminish with extended exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antimicrobial activity without causing adverse effects . At higher doses, the compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve its antimicrobial and protective effects . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. It interacts with enzymes such as chalcone synthase and chalcone isomerase, which are key players in the production of flavonoids . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound may affect the activity of enzymes involved in the detoxification of reactive oxygen species, contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and the nucleus . The compound’s localization is influenced by its interactions with transport proteins and its affinity for specific cellular structures. This distribution pattern is crucial for its biological activity, as it determines the sites of action within the cell .

Subcellular Localization

This compound exhibits distinct subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and the nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy. The subcellular localization of this compound is critical for its role in modulating gene expression and protecting cells from oxidative damage .

properties

IUPAC Name |

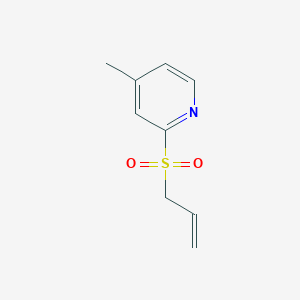

2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQQRODECSTJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)